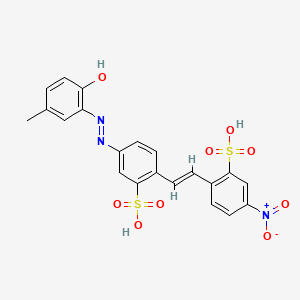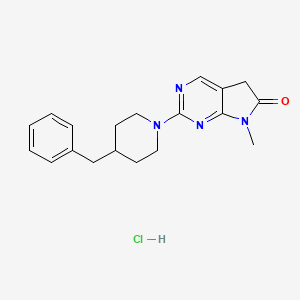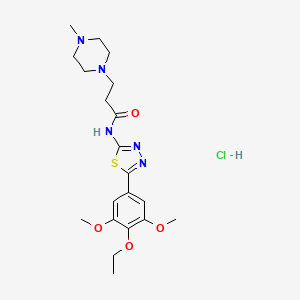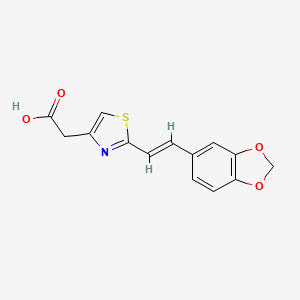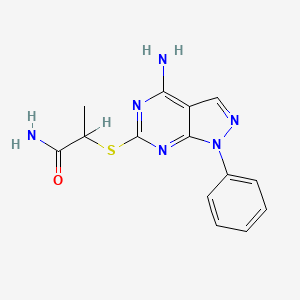
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzimidazole ring, a methanamine group, a methoxyphenyl group, and a nitro group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- typically involves several steps, including the formation of the benzimidazole ring, the introduction of the methanamine group, and the addition of the methoxyphenyl and nitro groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Methanamine Group: The methanamine group can be introduced through reductive amination or other suitable methods.
Addition of Methoxyphenyl and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Applications De Recherche Scientifique
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- can be compared with other similar compounds, such as:
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-: This compound lacks the nitro group, which may result in different chemical and biological properties.
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro-: The presence of a chloro group instead of a methoxy group can lead to variations in reactivity and biological activity.
1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-5-nitro-: The position of the nitro group can influence the compound’s chemical behavior and interactions with biological targets.
The uniqueness of 1H-Benzimidazole-1-methanamine, N-(2-methoxyphenyl)-6-nitro- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
103248-23-3 |
|---|---|
Formule moléculaire |
C15H14N4O3 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
2-methoxy-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C15H14N4O3/c1-22-15-5-3-2-4-13(15)17-10-18-9-16-12-7-6-11(19(20)21)8-14(12)18/h2-9,17H,10H2,1H3 |
Clé InChI |
FOIWQLFPDFXGOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



